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tert-Butyl (4-hydroxy-3-propionylphenyl)carbamate
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Overview
Description
tert-Butyl (4-hydroxy-3-propionylphenyl)carbamate is an organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a propionyl group attached to a phenyl ring, along with a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-hydroxy-3-propionylphenyl)carbamate typically involves multi-step reactions. One common method includes the following steps:
Synthesis of the Intermediate: The starting material, 4-hydroxyacetophenone, undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hydroxy-3-propionylacetophenone.
Formation of the Carbamate: The intermediate is then reacted with tert-butyl chloroformate and a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxy-3-propionylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-3-propionylphenylcarbamate.
Reduction: Formation of 4-hydroxy-3-propionylphenylcarbamate.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (4-hydroxy-3-propionylphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxy-3-propionylphenyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis and as a protecting group for amines.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Uniqueness
tert-Butyl (4-hydroxy-3-propionylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other carbamate compounds.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-3-propanoylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-5-11(16)10-8-9(6-7-12(10)17)15-13(18)19-14(2,3)4/h6-8,17H,5H2,1-4H3,(H,15,18) |
InChI Key |
AVTIGMQORSIJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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